N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)12-8-10-13(11-9-12)17-23(21,22)15-7-5-4-6-14(15)18(19)20/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZIQGIZYPPJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the nitration of 4-tert-butylphenylamine to form 4-tert-butyl-2-nitroaniline. This intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to yield the desired sulfonamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the tert-butyl group may be oxidized to form tert-butyl alcohol or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(4-tert-butylphenyl)-2-
Biological Activity
N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in antibacterial, anti-inflammatory, and potential anticancer applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3S, with a molecular weight of approximately 284.35 g/mol. Its structure includes:
- A sulfonamide functional group , which is crucial for its biological activity.
- A nitro group that may enhance its pharmacological properties.
- A tert-butyl group that influences lipophilicity and solubility.
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This compound has shown promising activity against various bacterial strains. For instance, studies indicate that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values around 10 μg/mL against Staphylococcus aureus and Salmonella typhimurium .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 10 | S. aureus |
| Compound 111 | 10 | B. subtilis, E. coli |
Antitumor Activity
Emerging data suggest that this compound may possess anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, indicating cell death .
This compound's biological activity can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Like other sulfonamides, it likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
- Modulation of Drug Resistance : The compound may interact with ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance .
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells via cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR of sulfonamides indicates that substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups enhance antibacterial efficacy, while lipophilicity affects cellular uptake and distribution .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances antibacterial potency |
| Tert-butyl group | Increases lipophilicity |
| Electron-withdrawing | Improves bacterial resistance |
Case Studies and Research Findings
Several studies have explored the biological effects of sulfonamide derivatives similar to this compound:
- Cardiovascular Effects : One study examined the impact of benzenesulfonamides on perfusion pressure using isolated rat heart models, suggesting potential cardiovascular implications .
- Antiproliferative Studies : Research focusing on analogs showed significant antiproliferative effects against melanoma cells, indicating potential therapeutic applications in oncology .
Scientific Research Applications
Chemical Characteristics
- Chemical Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
- Structure : The compound features a sulfonamide group attached to a nitro-substituted benzene ring, which contributes to its biological activity and chemical reactivity.
Medicinal Chemistry
N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide has been investigated for its potential as an antitumor agent . Studies indicate that compounds with similar structures can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and death .
Case Study : A series of sulfonamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, revealing promising results in inhibiting tumor growth while sparing normal cells .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor , particularly targeting proteases involved in various diseases, including cancer and neurodegenerative disorders. The sulfonamide moiety is known to interact effectively with the active sites of enzymes, thereby inhibiting their activity.
Mechanism of Action : It is hypothesized that this compound acts by forming hydrogen bonds and hydrophobic interactions with the enzyme's active site, leading to decreased enzymatic activity .
Antimicrobial Activity
Research indicates that sulfonamides can exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. The nitro group may enhance this activity by participating in redox reactions that damage bacterial DNA.
Case Study : In vitro studies have demonstrated that similar sulfonamides possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Recent Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activities. Modifications to the nitro group or the tert-butyl substituent have been explored to improve solubility and bioavailability while maintaining efficacy against target enzymes or cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Effects on Physical and Electronic Properties
a. N-(4-Methylphenyl)-2-nitrobenzenesulfonamide
- Structure : Differs by a methyl group instead of tert-butyl at the para position.
- Synthesis : Prepared similarly using 4-methylaniline and 2-nitrobenzenesulfonyl chloride .
- Properties :
- Melting Point : 385 K (higher than many tert-butyl analogues, likely due to efficient crystal packing with smaller substituents).
- Electronic Effects : The methyl group is electron-donating compared to tert-butyl, reducing the electron-withdrawing effect on the sulfonamide moiety.
b. N-tert-Butyl 4-Nitrophenylsulfonamide
- Structure : Nitro group at the para position of the benzene ring (vs. ortho in the target compound).
- Impact :
c. 4-Chloro-2-nitro-N-(2-phenylethyl)benzenesulfonamide
- Structure : Chloro substituent at the para position and a phenylethyl amine group.
- Key Differences :
Structural and Crystallographic Comparisons
a. (S)-N-Phenyl-tert-butanesulfinamide
- Structure : Sulfinamide (S=O) vs. sulfonamide (SO₂).
- Bond Characteristics :
- Crystallography : Forms hydrogen-bonded chains, whereas sulfonamides may exhibit denser packing due to stronger dipole interactions .
b. Bosentan-Related Compound A (4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl]benzenesulfonamide)
Electronic and Functional Group Impact
- Nitro Group Position: Ortho (Target Compound): Enhances acidity of the sulfonamide N–H (pKa ~8–10) due to proximity to the electron-withdrawing nitro group. Para (N-tert-Butyl 4-Nitrophenylsulfonamide): Less pronounced effect on acidity but improves solubility in polar solvents .
- tert-Butyl vs. Methyl :
- Lipophilicity : tert-butyl increases logP by ~1.5 units compared to methyl.
- Crystallinity : Methyl analogues often exhibit higher melting points due to tighter packing .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(4-tert-butylphenyl)-2-nitrobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling 2-nitrobenzenesulfonyl chloride with 4-tert-butylaniline. Optimized conditions include using dichloromethane (DCM) as a solvent at 0–5°C under inert atmosphere, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, improving yield (70–85%). Post-reaction, quenching with ice water and extraction with ethyl acetate are critical .
- Key Parameters :
| Step | Reagent/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonylation | 2-nitrobenzenesulfonyl chloride, DCM, TEA | 0–5°C → RT | 12–18 hrs | 70–85% |
| Workup | Ethyl acetate, brine | RT | 1–2 hrs | - |
Q. Which purification techniques ensure high purity of the compound?
- Recrystallization from ethanol/water (3:1 v/v) is preferred for bulk purification, yielding >95% purity. For analytical-grade samples, flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves minor impurities. Monitor purity via TLC (Rf ≈ 0.5 in same solvent system) .
Q. What spectroscopic methods confirm structural integrity?
- 1H NMR : Look for the tert-butyl singlet at δ 1.30 ppm (9H) and aromatic protons (δ 7.4–8.2 ppm). 13C NMR should show the sulfonamide carbonyl at δ 165–170 ppm. IR confirms sulfonamide S=O stretches at 1150–1350 cm⁻¹ and nitro group bands at 1520–1350 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 349.1 (calculated for C₁₆H₁₈N₂O₄S).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
